Welcome to the BenchChem Online Store!
molecular formula C9H6Cl2S B8374293 2,3-Dichloro-7-methylbenzo[b]thiophene

2,3-Dichloro-7-methylbenzo[b]thiophene

Cat. No. B8374293
M. Wt: 217.11 g/mol
InChI Key: SXXZNTPEOOTXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04737516

Procedure details

10 g of 2,3-Dichloro-7-methylbenzo[b]thiophene are dissolved in 200 ml ether and 28.8 ml of a 1.6M solution of butyllithium in hexane added dropwise at 0°. After one hour the mixture is poured into dilute aqueous HCl, the organic phase separated, washed, dried and concentrated on a rotary evaporator. The raw title product thus obtained is reacted directed further (B.p.=60°-62°/0.13 Pascal. 3-Chloro-4-methylbenzo[b]thiophene may be prepared analogously.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:6][C:5]2[C:7]([CH3:11])=[CH:8][CH:9]=[CH:10][C:4]=2[C:3]=1[Cl:12].C([Li])CCC.Cl>CCOCC.CCCCCC>[Cl:12][C:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[C:5]=2[S:6][CH:2]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C2=C(S1)C(=CC=C2)C)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(SC1)C(=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.